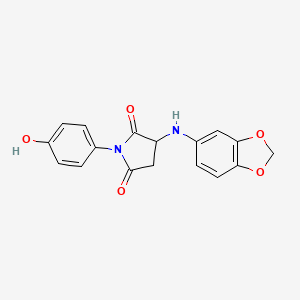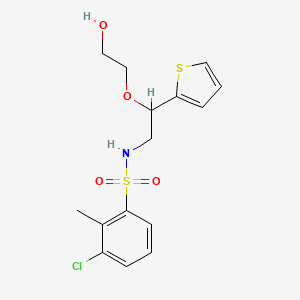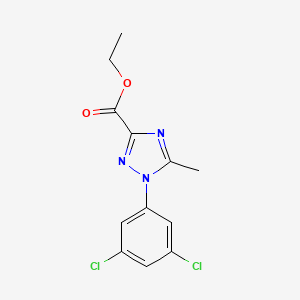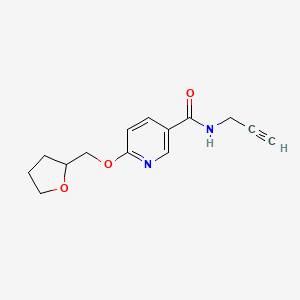![molecular formula C17H20N4O6S B2531498 N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide CAS No. 1170122-30-1](/img/structure/B2531498.png)
N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide is a derivative of sulfonamide with potential applications in various fields, including nonlinear optics due to its electronic properties. The related compounds, as described in the provided papers, have been studied using FT-IR and FT-Raman spectroscopy, along with computational methods to understand their vibrational spectra, molecular geometry, and electronic properties.
Synthesis Analysis
Although the provided papers do not detail the synthesis of the exact compound , they discuss similar sulfonamide derivatives. These compounds are typically synthesized through a reaction involving the condensation of sulfonamide groups with carbamimidoyl halides or related reagents. The synthesis process is crucial as it can affect the molecular structure and, consequently, the physical and chemical properties of the compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively analyzed using computational methods such as Gaussian 03 set of quantum chemistry codes. The geometry and harmonic vibrational wavenumbers are calculated at different levels of theory, including DFT (B3LYP) and MP2(SDD) for one compound , and Hartree-Fock (HF) and DFT for another . These calculations help in understanding the molecular conformation and the distribution of electronic density within the molecule, which are essential for predicting reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be inferred from their molecular structure. The variations in the CN bond lengths suggest an extended π-electron delocalization over the sulfaguanidine moiety, which is responsible for the nonlinearity of the molecule . This delocalization can affect the molecule's reactivity, particularly in nucleophilic substitution reactions that are common for sulfonamide compounds. The weakening of the N-H bond, as indicated by the red-shift of the N-H stretching bands in the infrared spectrum, also points to potential sites for chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectroscopy studies provide insights into the bond strengths and the stability of the molecules. The first hyperpolarizability calculations indicate that these compounds have significant nonlinear optical properties, which could be exploited in the development of optical devices . The geometrical parameters obtained from the computational studies are consistent with similar derivatives, suggesting that these compounds may share similar physical and chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been involved in research for synthesizing novel derivatives and exploring their structures. For example, Prins cascade cyclization processes have been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are relevant to the structural framework of the mentioned compound. These studies aim at creating complex molecular architectures with potential biological activities (Reddy et al., 2014).
Anticancer Activity
- There's a significant interest in the compound's derivatives for their anticancer properties. Research on various derivatives has shown promising anticancer activity against different cancer cell lines, indicating the compound's relevance in the development of new anticancer agents. For instance, studies on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides have evaluated their anticancer activities, showing marked effectiveness in specific cases (Karakuş et al., 2018).
Inhibition of Carbonic Anhydrase
- Another area of research explores the compound's derivatives as inhibitors of carbonic anhydrase, particularly focusing on isoforms associated with cancer, such as hCAs IX and XII. These studies contribute to understanding how these derivatives can be utilized in targeting tumor-associated enzymes for therapeutic purposes (Pacchiano et al., 2011).
Antimicrobial and Enzyme Inhibition
- Research on sulfonamide derivatives has also shown significant antimicrobial activity and enzyme inhibition. These studies suggest the potential of the compound's derivatives in treating various infections and diseases by targeting specific microbial enzymes or pathways (Ghorab et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that the compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene . This suggests that the compound might interact with nucleophiles in the body.
Mode of Action
The compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene . This ketene then undergoes efficient coupling with nucleophiles, allowing rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .
Biochemical Pathways
The formation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives suggests that it might be involved in pathways related to fluorine metabolism or pathways involving (hetero)aryl acetic acids .
Pharmacokinetics
The compound’s ability to undergo efficient coupling with nucleophiles suggests that it might have good reactivity, which could influence its absorption and distribution .
Result of Action
The formation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives suggests that it might have effects on cellular processes involving these derivatives .
Propiedades
IUPAC Name |
2-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c18-16(19)21-28(24,25)12-6-4-11(5-7-12)20-10-13-14(22)26-17(27-15(13)23)8-2-1-3-9-17/h4-7,10,20H,1-3,8-9H2,(H4,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBRSORSUFUYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)

![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)






![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)